1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
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Properties
IUPAC Name |
1-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c19-18(20,21)13-4-6-14(7-5-13)24-17(27)23-10-12-26-11-8-16(25-26)15-3-1-2-9-22-15/h1-9,11H,10,12H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQUBQJFWKXFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a member of the pyrazole family, known for its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The compound consists of a pyrazole ring fused with a pyridine moiety and a trifluoromethylphenyl group, linked through a urea functional group. This unique structure contributes to its biological activity by influencing interactions with biological targets.
Chemical Structure
- IUPAC Name: this compound
- Molecular Formula: C15H15F3N4O
- Molecular Weight: 340.30 g/mol
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. They interact with various kinases such as Src, p38-MAPK, and TrkA, which are crucial in cancer cell proliferation and survival. For instance, studies have shown that compounds similar to this urea derivative inhibit the growth of cancer cells in vitro and in vivo by targeting these pathways .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. A study reported that pyrazolyl-ureas possess moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 μg/mL . The presence of the pyridine ring enhances its interaction with microbial targets, potentially leading to novel antibiotic development.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory effects. They inhibit cyclooxygenase enzymes and other inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases . The compound's ability to modulate immune responses adds to its therapeutic potential.
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound may exhibit:
- Antidepressant activity: Some derivatives show promise in modulating neurotransmitter systems .
- Antioxidant properties: Pyrazoles can scavenge free radicals, contributing to their protective effects against oxidative stress .
- Neuroprotective effects: Certain studies suggest potential benefits in neurodegenerative diseases by inhibiting pathways involved in neuronal damage .
The biological activity of this compound is primarily attributed to its ability to bind specific enzymes and receptors:
- Kinase Inhibition: The urea moiety plays a critical role in binding to ATP-binding sites of kinases.
- Receptor Modulation: The dual-ring structure allows for versatile interactions with various biological receptors, influencing cellular signaling pathways.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of pyrazolyl ureas in various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and colon cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against clinical isolates of Escherichia coli. The results showed effective inhibition at concentrations comparable to existing antibiotics, suggesting its potential as a new therapeutic agent in combating resistant strains.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines and inhibit proliferation.
Key Findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26 | Inhibition of cell proliferation |
| HepG2 | 0.71 | Antiproliferative effects via VEGF inhibition |
| H460 | 0.067 | Inhibition of Aurora-A kinase |
The compound's ability to interact with specific molecular targets within cells is crucial for its anticancer efficacy. For instance, its interaction with Aurora-A kinase has been pivotal in mediating antiproliferative effects, showcasing potential as a targeted therapy for certain cancers .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound exhibits notable anti-inflammatory properties. It modulates cytokine release and inhibits pathways associated with inflammation. This dual functionality enhances its therapeutic potential in treating diseases characterized by chronic inflammation.
Mechanisms:
- Cytokine Modulation : The compound alters the levels of pro-inflammatory cytokines, providing a pathway for managing inflammatory diseases.
- Inhibition of Inflammatory Pathways : It interferes with signaling pathways that lead to inflammation, further supporting its potential use in inflammatory conditions.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Pyrazole derivatives have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of biological effects.
Antimicrobial Efficacy Data:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 µg/mL |
| Escherichia coli | 250 µg/mL |
| Bacillus subtilis | 250 µg/mL |
| Candida albicans | 250 µg/mL |
These findings suggest that the compound could be further explored as a potential antimicrobial agent, particularly in the context of resistant bacterial strains .
Case Study 1: Antitumor Efficacy
A study by Wei et al. demonstrated that similar pyrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 0.04 to 42 µM. The results indicated a strong correlation between structural modifications and enhanced anticancer activity.
Case Study 2: Mechanistic Insights
Research highlighted that the interaction of the compound with Aurora-A kinase was crucial for its antiproliferative effects. This finding underscores the importance of targeted therapies in cancer treatment and suggests avenues for further research into structure-activity relationships.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with diketones or enol ethers under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
Ethyl Linker Introduction : Alkylation of the pyrazole nitrogen using 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃ in DMF) .
Urea Moiety Coupling : Reaction of the intermediate amine with 4-(trifluoromethyl)phenyl isocyanate in anhydrous THF at 0–5°C to minimize side reactions .
Key Optimization Strategies :
- Use Pd-catalyzed cross-coupling for regioselective pyridine-pyrazole bonding (e.g., Suzuki-Miyaura with Pd(PPh₃)₄) .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to improve final yield (typically 40–60%) .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and chromatographic techniques?
Methodological Answer :
- ¹H/¹³C NMR : Identify pyrazole (δ 7.5–8.5 ppm for aromatic protons), urea NH (δ 5.5–6.5 ppm), and trifluoromethyl (δ -62 ppm in ¹⁹F NMR) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Urea carbonyl stretch (~1640–1680 cm⁻¹) and pyridine ring vibrations (~1580 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Intermediate Research Questions
Q. What solvent systems and conditions are critical for maintaining the compound’s stability during biological assays?
Methodological Answer :
- Storage : Lyophilized solid at -20°C in inert atmosphere (Argon) to prevent urea hydrolysis .
- Solubility : DMSO stock solutions (10 mM) with <0.1% water content; dilute in PBS (pH 7.4) for assays .
- Stability Testing : Monitor degradation via LC-MS over 24 hours at 37°C; <5% degradation indicates acceptable stability .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
Methodological Answer :
- Lipophilicity (LogP) : Trifluoromethyl increases LogP by ~1.5 units (measured via shake-flask method) .
- Metabolic Stability : The CF₃ group reduces oxidative metabolism in liver microsomes (t½ > 120 mins vs. 30 mins for non-fluorinated analogs) .
- Electron-Withdrawing Effect : Enhances urea hydrogen-bonding capacity, improving target binding (e.g., kinase inhibition) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity while minimizing off-target effects?
Methodological Answer :
- Core Modifications :
- Replace pyridin-2-yl with pyrimidine (reduces CYP3A4 inhibition) .
- Vary trifluoromethyl position (para vs. meta) to alter steric bulk .
- Biological Testing :
- Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity .
- Use SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff) .
Data Table : Example SAR for Urea Derivatives
| Substituent | IC₅₀ (Kinase X, nM) | Selectivity Ratio (Kinase X/Y) |
|---|---|---|
| CF₃ (para) | 12 ± 1.5 | 15:1 |
| Cl (para) | 45 ± 3.2 | 3:1 |
| OCH₃ (meta) | 28 ± 2.1 | 8:1 |
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
Methodological Answer :
- Assay Validation :
- Replicate studies in multiple cell lines (e.g., RAW264.7 for inflammation, HepG2 for toxicity) .
- Use orthogonal assays (e.g., ELISA for TNF-α vs. MTT for cytotoxicity) .
- Mechanistic Studies :
- CRISPR-Cas9 knockout of suspected targets (e.g., NF-κB) to confirm pathway involvement .
- Molecular dynamics simulations to predict off-target binding .
Q. How can computational methods predict metabolic pathways and potential toxicophores?
Methodological Answer :
- In Silico Tools :
- Meteor Nexus : Predict phase I/II metabolism (e.g., N-dealkylation of the ethyl linker) .
- DEREK : Flag toxicophores (e.g., pyrazole ring as a potential mutagen) .
- Experimental Validation :
- Incubate with human hepatocytes and profile metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
